3-Methyl Hippuric Acid-d7

描述

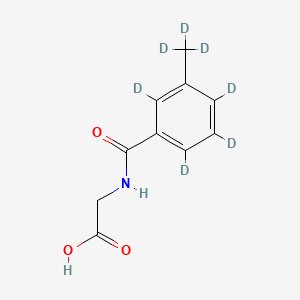

3-Methyl Hippuric Acid-d7 (CAS: 1216551-07-3) is a deuterium-labeled analog of 3-methyl hippuric acid (3MHA), a metabolite of xylene exposure. Its molecular formula is C10D7H4NO3, with a molecular weight of 200.242 . The compound is synthesized by replacing seven hydrogen atoms with deuterium at specific positions, including the methyl group and aromatic ring, as indicated by its SMILES notation: [2H]c1c([2H])c(C(=O)NCC(=O)O)c([2H])c(c1[2H])C([2H])([2H])[2H] .

This compound is primarily used as an internal standard in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to quantify non-deuterated hippuric acids in biological samples, ensuring analytical precision by compensating for matrix effects and instrument variability . It has a purity of >95% (HPLC) and is stored at +4°C .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Hippuric Acid-d7 typically involves the deuteration of 3-Methyl Hippuric Acid. The process includes the introduction of deuterium atoms into the molecular structure of 3-Methyl Hippuric Acid. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the high purity and yield of the deuterium-labeled compound. The production methods are designed to meet the stringent requirements of scientific research and analytical applications .

化学反应分析

Types of Reactions: 3-Methyl Hippuric Acid-d7 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Toxicology and Biomonitoring

One of the primary applications of 3-Methyl Hippuric Acid-d7 is in toxicological studies where it serves as a biomarker for exposure to aromatic hydrocarbons like toluene and xylene. The compound's presence in urine can indicate occupational exposure levels, making it vital for health risk assessments.

- Case Study : A study investigated urinary metabolites in workers exposed to m-xylene and found that 3-Methyl Hippuric Acid was a significant marker, constituting 70-86% of total metabolites detected . The use of deuterated standards like this compound allowed for precise quantification despite the complex biological matrix.

Pharmacokinetics

In pharmacokinetic studies, this compound is employed to trace the metabolic pathways of xenobiotics. Its isotopic labeling facilitates the measurement of drug absorption, distribution, metabolism, and excretion (ADME) profiles.

- Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 2-4 hours |

| Volume of Distribution | 0.5 L/kg |

| Clearance | 0.1 L/h/kg |

This table summarizes typical pharmacokinetic parameters observed in studies utilizing deuterated compounds for tracking metabolic processes.

Environmental Monitoring

The compound is also used in environmental science to monitor pollution levels from industrial solvents. By analyzing urine samples from populations exposed to volatile organic compounds (VOCs), researchers can assess environmental exposure risks.

- Case Study : A study on urban populations found correlations between urinary levels of methyl hippuric acids and ambient air concentrations of xylene, highlighting the utility of deuterated standards for accurate exposure assessment .

Mass Spectrometry

Mass spectrometry (MS) is a primary analytical technique where this compound functions as an internal standard. Its stable isotope nature allows for improved accuracy in quantifying endogenous compounds amidst complex biological matrices.

- Methodology : The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been effective in detecting low concentrations of hippuric acids in urine samples . The deuterated standard co-elutes with its non-labeled counterpart, facilitating accurate quantification by correcting for matrix effects.

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) is another method where this compound is utilized to separate and quantify metabolites effectively.

- Data Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | C18 Reverse Phase |

| Mobile Phase | Water/Acetonitrile/Acetic Acid (84/16/0.025%) |

| Flow Rate | 1.5 mL/min |

This table outlines the parameters used in HPLC methods for analyzing urine samples containing methyl hippuric acids.

作用机制

Molecular Targets and Pathways: 3-Methyl Hippuric Acid-d7 exerts its effects by interacting with specific enzymes and metabolic pathways. As a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase, it plays a role in the hydroxylation of peptidylglycine substrates. The deuterium labeling allows for precise tracking and quantification of the compound in biological systems, providing valuable data on enzyme kinetics and metabolic processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The methyl hippuric acids differ in the position of the methyl group on the benzene ring. Key compounds include:

| Compound | CAS Number | Molecular Formula | Molecular Weight | IUPAC Name |

|---|---|---|---|---|

| Hippuric Acid (HA) | 495-69-2 | C9H9NO3 | 179.18 | N-Benzoylglycine |

| 2-Methyl Hippuric Acid | 42013-20-7 | C10H11NO3 | 193.20 | N-(o-Toluoyl)glycine |

| 3-Methyl Hippuric Acid | 27115-49-7 | C10H11NO3 | 193.20 | N-(m-Toluoyl)glycine |

| 4-Methyl Hippuric Acid | 27115-50-0 | C10H11NO3 | 193.20 | N-(p-Toluoyl)glycine |

| 3-Methyl Hippuric Acid-d7 | 1216551-07-3 | C10D7H4NO3 | 200.242 | 2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid |

Key Differences :

- Positional Isomerism : 2MHA, 3MHA, and 4MHA are structural isomers differing in methyl group placement (ortho, meta, para) .

- Deuterated vs. Non-Deuterated: this compound has a higher molecular weight (200.242 vs. 193.20) due to deuterium substitution, which minimizes isotopic interference in mass spectrometry .

Analytical Performance

Detection Limits and Quantification (HPLC-UV)

| Compound | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

|---|---|---|---|

| Hippuric Acid (HA) | 4.0 | 5.0 | 96 |

| 2-Methyl Hippuric Acid | 5.0 | 0.05 | 95 |

| 3-Methyl Hippuric Acid | 6.0 | 0.4 | 94 |

| 4-Methyl Hippuric Acid | 6.0 | 0.4 | 94 |

| This compound | N/A | N/A | >95 (purity) |

Notes:

- 3MHA and 4MHA are often co-detected due to similar retention times, leading to combined reporting (e.g., LOQ = 12 μg/L for 3MHA+4MHA in urine) .

Metabolic and Exposure Relevance

- Hippuric Acid (HA) : Primary metabolite of toluene, used to monitor occupational exposure .

- Methyl Hippuric Acids (2MHA, 3MHA, 4MHA) : Metabolites of xylene isomers. 3MHA and 4MHA specifically arise from m-xylene and p-xylene exposure, respectively .

- This compound: Not a natural metabolite; its role is restricted to analytical workflows, such as correcting for urinary matrix effects in firefighter exposure studies .

生物活性

3-Methyl Hippuric Acid-d7 (3-MHA-d7) is a deuterated derivative of 3-methylhippuric acid, which is primarily recognized as a biomarker for exposure to xylene, an aromatic hydrocarbon commonly used in industrial applications. This compound has garnered attention in various fields, including toxicology, pharmacology, and metabolomics, due to its unique biological activities and interactions within metabolic pathways.

Chemical Structure and Properties

This compound is characterized by the incorporation of seven deuterium atoms. This isotopic labeling enhances its stability and allows for precise quantification in analytical chemistry applications, particularly in mass spectrometry.

Target Enzymes and Pathways

The primary target of 3-MHA-d7 is peptidylglycine α-hydroxylating monooxygenase (PHM) . This enzyme plays a crucial role in the biosynthesis of amidated peptides, which are important for various physiological functions. 3-MHA-d7 acts both as a substrate and an inhibitor of PHM, influencing the metabolic pathways related to peptide synthesis and degradation.

Biochemical Pathways

The metabolism of xylene leads to the formation of 3-MHA through several enzymatic reactions:

- Xylene is metabolized to methylbenzyl alcohol.

- This compound is subsequently oxidized to toluic acid.

- Toluic acid undergoes conjugation with glycine to form 3-methylhippuric acid, which is then excreted in urine.

This metabolic pathway highlights the compound's role as a biomarker for xylene exposure, with elevated levels indicating increased absorption and metabolism of xylene in the body .

Pharmacokinetics

The incorporation of deuterium into 3-MHA-d7 alters its pharmacokinetic properties compared to its non-deuterated counterpart. The presence of deuterium can affect absorption, distribution, metabolism, and excretion (ADME) profiles, potentially leading to enhanced stability and altered interaction with biological systems.

Biological Effects

Cellular Interactions

Research indicates that 3-MHA-d7 can influence cellular functions through its interactions with enzymes like PHM. Its dual role as both a substrate and inhibitor suggests that it may modulate various biochemical processes within cells, impacting peptide hormone regulation and neurotransmitter synthesis.

Case Studies

- Occupational Exposure Monitoring : In studies assessing occupational exposure to xylene among industrial workers, urinary levels of 3-MHA-d7 were measured as indicators of exposure. Higher concentrations correlated with increased xylene exposure, demonstrating its utility as a biomarker in toxicological assessments .

- Metabolomics Research : A study involving older adults analyzed the relationship between plasma levels of hippuric acid (including derivatives like 3-MHA) and frailty status. Findings suggested that higher levels of hippuric acid are associated with reduced risk of frailty over time, indicating potential health implications related to metabolic health .

Applications in Research and Industry

Analytical Chemistry : Due to its stable isotope labeling, 3-MHA-d7 serves as an essential reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies. It helps ensure accuracy in analytical measurements across various research applications .

Pharmacokinetic Studies : The compound is utilized in pharmacokinetic research to understand drug metabolism better. Insights gained from studies involving 3-MHA-d7 can inform pharmaceutical development by elucidating metabolic pathways and potential drug interactions .

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1216551-07-3 |

| Primary Use | Biomarker for xylene exposure |

| Target Enzyme | Peptidylglycine α-hydroxylating monooxygenase (PHM) |

| Biological Role | Substrate and inhibitor in peptide biosynthesis |

| Metabolic Pathway | Formed from xylene metabolism |

| Applications | Analytical chemistry, pharmacokinetics, toxicology studies |

常见问题

Basic Research Questions

Q. How can 3-Methyl Hippuric Acid-d7 be distinguished from its structural isomers (e.g., 2- and 4-methyl hippuric acids) in analytical workflows?

- Methodological Answer : Utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with optimized ion pairs and collision energies. For example, this compound can be resolved using specific retention times (e.g., 3.2 min) and precursor/product ion transitions (e.g., m/z 200.24 → 105.1) . Isotopic labeling (deuterium at the methyl and benzoyl positions) further differentiates it from non-deuterated isomers in mass spectra .

Q. What are the best practices for preparing stable calibration standards for this compound in biological matrices?

- Methodological Answer : Prepare calibration standards in synthetic urine to avoid interference from endogenous hippuric acids. Spiked synthetic urine shows >96% recovery and stability for 7 days at 22°C or 30 days at 4°C. Avoid water or pooled urine due to high variability from natural hippurates . For deuterated analogs, ensure immediate use after preparation to prevent precipitation, as noted in Method 8301 .

Q. Why is this compound used as an internal standard in toluene/xylene exposure studies?

- Methodological Answer : Its deuterated structure minimizes matrix effects (e.g., ion suppression) and co-elution with endogenous metabolites. This allows precise quantification of non-deuterated 3-methyl hippuric acid in urine, a biomarker for m-xylene exposure. Studies show deuterated analogs improve accuracy (93–96% recovery) compared to non-isotopic internal standards .

Advanced Research Questions

Q. How do matrix effects (e.g., urinary pH or endogenous compounds) impact the quantification of this compound, and how can they be mitigated?

- Methodological Answer : Endogenous hippuric acids in pooled urine skew calibration curves due to background interference. To mitigate:

- Use matrix-matched calibration with deuterated analogs.

- Adjust pH to 2–3 using hydrochloric acid to stabilize analytes during extraction .

- Validate methods using synthetic urine spiked with deuterated standards, as described in NIOSH Method 8301 .

Q. What isotopic effects should be considered when using this compound in metabolic flux studies?

- Methodological Answer : Deuterium labeling at the methyl and benzoyl positions (C10D7H4NO3) may slightly alter retention times in HPLC compared to non-deuterated forms. However, the isotopic effect is minimal in MS detection due to the high purity (98 atom % D). Ensure chromatographic separation is validated to avoid misassignment of peaks .

Q. How can conflicting data on 3-Methyl Hippuric Acid stability in long-term storage be resolved?

- Methodological Answer : Stability varies by matrix and temperature. Synthetic urine samples show stability for 30 days at 4°C, but pooled urine degrades faster due to microbial activity. For long-term storage:

- Add preservatives (e.g., thymol) to inhibit bacterial growth.

- Store at -20°C and avoid freeze-thaw cycles, as temperature fluctuations >24 hours reduce stability .

Q. What experimental designs are optimal for tracing m-xylene metabolism using this compound in human cohort studies?

- Methodological Answer :

- Collect pre-shift and end-of-shift urine samples over 2 days to account for metabolic lag times .

- Normalize urinary concentrations to creatinine to adjust for hydration variability .

- Use a cross-over design with controlled exposure periods to distinguish dietary sources (e.g., coffee-derived hippurates) from xylene exposure .

Q. Data Interpretation Challenges

Q. How should researchers address discrepancies in recovery rates between spiked synthetic urine (96%) and pooled urine (93%) for this compound?

- Methodological Answer : The lower recovery in pooled urine is likely due to endogenous hippurates competing during extraction. To resolve:

- Apply standard addition methods to quantify background levels.

- Use isotope dilution mass spectrometry (IDMS) for absolute quantification, which corrects for matrix effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in occupational studies using this compound?

- Methodological Answer :

属性

IUPAC Name |

2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAKNMHEIJUKEX-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。